molecular formula C23H19FN4O3 B2411446 N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251705-87-9

N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2411446
CAS No.: 1251705-87-9
M. Wt: 418.428
InChI Key: HIARKROVLYAEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetically derived small molecule of significant interest in chemical biology and oncology research. Its core structure, featuring a 1,2,4-oxadiazole ring linked to a 2-pyridone moiety, is characteristic of compounds designed to modulate kinase activity. This reagent is primarily investigated for its potential as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases that are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in a wide range of cancers , making targeted inhibition a promising therapeutic strategy. The compound's mechanism of action is believed to involve competitive binding at the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling through pathways like MAPK and PI3K/Akt. In research settings, it is utilized to probe the biological consequences of FGFR inhibition in various in vitro and in vivo models, helping to elucidate the role of specific FGFR isoforms in disease pathogenesis and validate FGFRs as a drug target. Its unique chemical scaffold also serves as a valuable intermediate or reference compound in the design and synthesis of novel kinase-directed chemical libraries, facilitating structure-activity relationship (SAR) studies aimed at improving potency and selectivity profiles. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-2-15-6-3-4-8-19(15)25-20(29)14-28-13-5-7-18(23(28)30)22-26-21(27-31-22)16-9-11-17(24)12-10-16/h3-13H,2,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIARKROVLYAEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, detailing research findings, case studies, and relevant data.

Chemical Composition

  • Molecular Formula : C22H19FN4O2
  • Molecular Weight : 390.42 g/mol
  • CAS Number : Not available

Structural Features

The compound consists of several functional groups:

  • Oxadiazole Ring : Known for its biological activity, particularly in antitumor and antimicrobial properties.
  • Pyridine Derivative : Often linked to various pharmacological effects.
  • Fluorophenyl Group : The presence of fluorine can enhance biological activity through improved binding affinity.

Antitumor Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A1.61Jurkat
Compound B1.98HT29
This compoundTBDTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The oxadiazole derivatives have been studied for their antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances the compound's efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study assessing the antibacterial activity of oxadiazole derivatives, this compound was tested against:

  • Staphylococcus aureus
  • Escherichia coli

Results showed promising inhibition zones compared to standard antibiotics, indicating potential for further development into therapeutic agents.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, and what reagents/conditions are critical?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with precursor molecules containing oxadiazole and pyridinone moieties. Key steps include:
  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile and hydroxylamine derivatives under reflux in solvents like ethanol or DMF .
  • Acetylation : Coupling the pyridinone core with the 2-ethylphenylacetamide group via nucleophilic substitution, often requiring catalysts (e.g., DMAP) and bases (e.g., K₂CO₃) in anhydrous DCM .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .
    Critical parameters include temperature control (60–100°C for cyclocondensation), inert atmospheres (N₂/Ar) for moisture-sensitive steps, and stoichiometric precision to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridinone carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-F stretch at 1220–1150 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities; however, solubility challenges may require co-crystallization agents .

Q. What preliminary biological assays are recommended to assess therapeutic potential?

  • Methodological Answer :
  • In vitro screening :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 for anti-inflammatory potential) .
  • Solubility and Stability : PBS/DMSO solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to enhance efficiency .
  • Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions; use microwave-assisted synthesis for faster cyclocondensation .
  • Real-Time Monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reaction time/temperature dynamically .
  • Byproduct Analysis : Use HPLC to identify impurities (e.g., unreacted fluorophenyl precursors) and refine purification protocols .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyridinone C=O from acetamide C=O) .
  • Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled analogs to confirm ambiguous peaks in complex regions (e.g., oxadiazole N-atom environments) .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .
  • Collaborative Reproducibility : Cross-validate data with independent labs to rule out instrumentation artifacts .

Q. What strategies are effective for SAR studies targeting this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-Cl or 4-Br; vary ethylphenyl with methyl/methoxy groups) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., oxadiazole’s role in H-bonding with enzyme active sites) .
  • Data-Driven SAR : Cluster bioactivity data (e.g., PCA analysis) to correlate substituent electronegativity/logP with potency .
  • In Silico Toxicity Prediction : Apply ADMET tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental biological activity data?

  • Methodological Answer :
  • Replicate Assays : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) .
  • Target Validation : Confirm target engagement via SPR or ITC to rule off-target effects .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., oxadiazole-pyridinone hybrids) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.